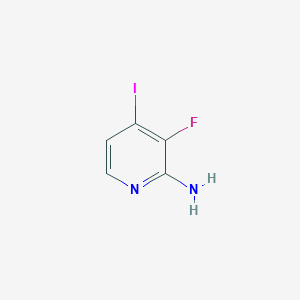

3-Fluoro-4-iodopyridin-2-amine

Description

BenchChem offers high-quality 3-Fluoro-4-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDRHBMMPKFNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269440-67-6 | |

| Record name | 3-fluoro-4-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of Halogenated Aminopyridine Scaffolds in Modern Medicinal Chemistry

Introduction: The Privileged Scaffold Paradigm

In the landscape of modern drug discovery, the halogenated 2-aminopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous benzene ring, the pyridine core offers a tunable electronic environment through its nitrogen atom, while the amino group functions as a critical hydrogen bond donor/acceptor.

However, the true power of this scaffold emerges upon halogenation . The strategic introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I) transforms the aminopyridine from a simple spacer into a multi-functional warhead. This guide dissects the physicochemical mechanics, synthetic challenges, and therapeutic applications of this scaffold, moving beyond basic textbook definitions to actionable medicinal chemistry strategies.[1]

The Physicochemical Triad: SAR Mechanics

To effectively deploy halogenated aminopyridines, one must master the three pillars of their Structure-Activity Relationship (SAR).

A. Electronic Modulation & Basicity

The pyridine nitrogen (N1) is a hydrogen bond acceptor. Its basicity (

-

The Halogen Effect: Halogens are electron-withdrawing groups (EWG). Placing a halogen at C3, C5, or C6 lowers the

of the pyridine nitrogen, reducing the energetic penalty of desolvation upon entering a hydrophobic protein pocket. -

Causality: A 3-fluoro substitution can drop the

by ~2-3 units compared to the parent aminopyridine, often improving membrane permeability (LogD) by reducing the fraction of ionized species at physiological pH.

B. Halogen Bonding (The Sigma Hole)

Halogen bonding (XB) is a highly directional non-covalent interaction (

-

Mechanism: The halogen atom exhibits an anisotropic charge distribution. While the equatorial belt is electronegative, the distal tip (along the C-X bond axis) forms a region of positive electrostatic potential known as the

-hole . -

Hierarchy: The strength of the

-hole (and thus the bond) increases with polarizability: -

Application: In kinase inhibitors, an Iodine or Bromine atom at the C5 position of the aminopyridine often forms a halogen bond with the backbone carbonyl of the hinge region, significantly boosting potency.

C. Metabolic Blocking

The electron-rich aminopyridine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4), leading to N-oxidation or hydroxylation.

-

Strategic Blocking: Introduction of Fluorine at metabolic "soft spots" (typically C3 or C5) blocks oxidation due to the strength of the C-F bond (approx. 116 kcal/mol) and the high ionization potential, which disfavors the radical cation formation required for CYP oxidation.

Synthetic Architectures: The Regioselectivity Paradox

Synthesizing substituted aminopyridines requires navigating the conflict between the ortho/para directing amino group and the electron-deficient nature of the pyridine ring.

The Divergent Pathways

-

Electrophilic Aromatic Substitution (SEAr): The amino group at C2 activates the ring. Direct halogenation (e.g., NBS,

) overwhelmingly favors the C5 position (para to the amino group). -

Directed Lithiation: To access the elusive C3 position , one must often employ Directed Ortho Metalation (DoM) using the amino group (protected as a pivaloylamide) as the directing group.

-

Zincke Imine Chemistry: Recent advances utilize Zincke intermediates to force regioselectivity at C3, bypassing standard electronic bias.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for accessing specific halogenated isomers.

Caption: Decision matrix for regioselective halogenation of 2-aminopyridine scaffolds.

Detailed Protocol: Chemoselective Buchwald-Hartwig Amination

A critical workflow in drug discovery is the chemoselective functionalization of di-halogenated pyridines. This protocol describes the coupling of an amine to 2-chloro-5-bromopyridine .

-

The Logic: The C2-Chlorine is activated for Pd-catalyzed coupling due to the adjacent nitrogen (electronic activation), while the C5-Bromine remains intact for subsequent Suzuki coupling. This allows the construction of "bi-headed" ligands.

Materials

-

Substrate: 5-Bromo-2-chloropyridine (1.0 equiv)

-

Nucleophile: Morpholine or primary aniline (1.2 equiv)

-

Catalyst:

(1.5 mol%) or -

Ligand: XPhos (3.0 mol%) – Critical for aryl chlorides.[2]

-

Base: Sodium tert-butoxide (

) (1.4 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Environment: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add

and XPhos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5 minutes to allow ligation (solution typically turns from dark purple to orange/brown).-

Why: Pre-forming the active

species prevents catalyst decomposition and ensures rapid oxidative addition.

-

-

Substrate Addition: Add the 5-Bromo-2-chloropyridine, the amine, and the

base. -

Degassing: Add the remaining solvent. Sparge with Argon for 10 minutes to remove dissolved Oxygen (which poisons the Pd catalyst).

-

Reaction: Heat the mixture to 80-100°C. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel).

Self-Validating Check: The product should show a doublet in

Medicinal Chemistry Applications & Case Studies

The halogenated aminopyridine scaffold is not theoretical; it is the engine behind several blockbuster therapies.

Case Study 1: Crizotinib (ALK Inhibitor)

-

Structure: Contains a 3-fluoro-2-aminopyridine moiety fused into a complex macrocycle (in later generations) or as a pendant group.

-

Role of Halogen: The Fluorine atom at C3 is not just a metabolic blocker; it influences the conformation of the pyridine ring relative to the rest of the molecule, locking it into a bioactive conformation via intramolecular electrostatic repulsion with the N1 lone pair.

Case Study 2: Dabrafenib (BRAF Inhibitor)

-

Structure: While technically a thiazole, it utilizes a 2-amino-pyrimidine core (closely related) with extensive halogenation (F, Cl).

-

Mechanism: The halogenated core occupies the ATP-binding pocket, where the halogen atoms displace "high-energy" water molecules, providing an entropic gain in binding energy.

Comparative Data: Halogen Impact on Stability

The following table summarizes the impact of halogen substitution on metabolic stability in human liver microsomes (HLM).

| Scaffold Variant | Halogen (C3/C5) | HLM | Primary Metabolite | Mechanism of Stabilization |

| 2-Aminopyridine | None | 12 | N-oxide / 5-OH | N/A |

| Variant A | 3-Fluoro | 45 | N-oxide | Blocks C3 oxidation; reduces N1 basicity |

| Variant B | 5-Chloro | 38 | N-oxide | Steric hindrance; lipophilicity modulation |

| Variant C | 3-F, 5-Cl | >120 | Minimal | Synergistic electronic deactivation of ring |

SAR Logic Diagram

The following diagram maps the logical flow of optimizing a lead compound using this scaffold.

Caption: SAR optimization logic for halogenated aminopyridine derivatives.

References

-

Regioselective Halogenation Mechanisms

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. McNally, A., et al. (2016). Science.

-

Buchwald-Hartwig Protocols

-

Halogen Bonding in Kinases

-

Metabolic Stability

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine.[8] Brugarolas, P., et al. (2023). Journal of Pharmacology and Experimental Therapeutics.

-

-

General Scaffold Significance

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Stability of 3-Fluoro-Pyridine Derivatives

Foreword: The Strategic Imperative of Fluorination in Pyridine Scaffolds

In modern medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its ability to engage in meaningful biological interactions and improve physicochemical properties such as solubility.[1][2] The incorporation of a pyridine motif into a drug candidate can enhance biochemical potency, improve cell permeability, and resolve issues with protein binding.[2][3] However, unsubstituted pyridine rings can be susceptible to metabolic modification, primarily through oxidation, which can lead to rapid clearance and limit in vivo efficacy.

This guide focuses on a widely adopted and highly successful strategy to mitigate this liability: the introduction of a fluorine atom at the 3-position of the pyridine ring. The strategic placement of fluorine is not merely about sterically blocking a "soft spot." It is a nuanced approach that leverages fluorine's unique electronic properties to fundamentally alter the metabolic fate of the molecule.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles governing the metabolic stability of 3-fluoro-pyridine derivatives, the methodologies for their assessment, and the causal logic behind these experimental choices.

The Underlying Chemistry: Why 3-Fluoro Substitution Enhances Metabolic Stability

The metabolic stability of a xenobiotic is largely dictated by its susceptibility to enzymatic modification, with the Cytochrome P450 (CYP) superfamily of enzymes being the primary catalysts for oxidative metabolism.[6] These heme-dependent monooxygenases are responsible for the metabolism of the vast majority of small-molecule drugs.[6] The reactivity of an aromatic system like pyridine towards CYP-mediated oxidation is intrinsically linked to its electron density.

The Electronic Influence of the Pyridine Nitrogen

Unlike its isostere, benzene, the pyridine ring is inherently electron-deficient due to the inductive effect (-I effect) of the electronegative nitrogen atom.[1] This electron deficiency makes the ring less susceptible to electrophilic attack, the common mechanism for aromatic oxidation by CYPs. Consequently, pyridine-containing compounds are often more metabolically robust than their phenyl analogues.[3][7] However, the pyridine ring is still vulnerable to oxidation, particularly at positions with relatively higher electron density and at the nitrogen atom itself.

The Role of the 3-Fluoro Substituent

Introducing a fluorine atom, the most electronegative element, further perturbs the electronic landscape of the pyridine ring.

-

Inductive Electron Withdrawal: Fluorine exerts a powerful inductive electron-withdrawing effect, significantly lowering the energy of the highest occupied molecular orbital (HOMO) of the aromatic system.[6] A lower HOMO energy makes the ring less nucleophilic and therefore less prone to oxidation by the electrophilic iron-oxo species in the CYP active site.[6][8]

-

Blocking a Site of Metabolism: The C-3 position of pyridine is a potential site for electrophilic substitution.[1] Placing a fluorine atom at this position physically blocks this avenue of metabolism. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it highly resistant to enzymatic cleavage.[4][5]

-

Altering Regioselectivity: By deactivating the ring, the 3-fluoro substituent can redirect metabolism to other parts of the molecule, a critical consideration in holistic drug design.

This combination of electronic deactivation and steric blocking provides a powerful, synergistic mechanism for enhancing metabolic stability. The strategic replacement of a C-H bond with a C-F bond at the 3-position is a prime example of bioisosteric replacement to overcome pharmacokinetic challenges.[5]

Primary Metabolic Pathways of 3-Fluoro-Pyridine Derivatives

Despite enhanced stability, 3-fluoro-pyridine derivatives are not metabolically inert. Understanding their biotransformation pathways is crucial for predicting clearance mechanisms and identifying potentially active or toxic metabolites. The primary metabolic routes are mediated by CYP enzymes and, to a lesser extent, other oxidative enzymes like aldehyde oxidase (AO).

CYP-Mediated Oxidation

The main oxidative transformations occur at positions remote to the fluorine atom or on the pyridine nitrogen itself.

-

Aromatic Hydroxylation: The most common metabolic pathway is oxidation of the pyridine ring at positions not occupied by fluorine. For a 3-fluoro-pyridine, this typically occurs at the C-5 position, leading to the formation of a 5-hydroxy-3-fluoropyridine metabolite.[9][10]

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide.[9][10] This is a common metabolic fate for many pyridine-containing drugs.

A study on the PET tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) demonstrated that it is readily metabolized by CYP2E1, yielding 5-hydroxy-3F4AP and 3F4AP N-oxide as the primary metabolites.[9][10] This exemplifies the two major oxidative pathways.

Caption: Primary CYP450-mediated metabolic pathways for 3-fluoro-pyridine derivatives.

Experimental Assessment of Metabolic Stability: A Practical Guide

Evaluating the metabolic stability of new chemical entities (NCEs) is a cornerstone of early drug discovery.[11] The in vitro liver microsomal stability assay is the workhorse for this purpose, providing a robust and cost-effective method to estimate hepatic clearance.[12][13]

The Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by the rich complement of drug-metabolizing enzymes, particularly CYPs, found in liver microsomes.[13][14] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are a standard reagent in ADME (Absorption, Distribution, Metabolism, Excretion) studies.[7]

The core principle is to incubate the test compound with liver microsomes and an essential cofactor, NADPH, and then measure the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Caption: Standard experimental workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system by including essential controls.

Materials:

-

Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

-

Test Compound (10 mM stock in DMSO)

-

Positive Control (e.g., Verapamil, a well-characterized CYP substrate)

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (or 20 mM NADPH stock)

-

Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS)

-

96-well incubation plates and collection plates

Procedure:

-

Preparation of Reagents:

-

Thaw liver microsomes on ice.[15]

-

Dilute the HLM stock to an intermediate concentration (e.g., 1 mg/mL) with cold phosphate buffer. Keep on ice.

-

Prepare the final test compound and positive control working solutions (e.g., 100 µM in buffer) from the DMSO stock. The final concentration in the incubation will be 1 µM.

-

Prepare the NADPH solution (final concentration in incubation will be 1 mM).

-

-

Incubation Setup (in a 96-well plate):

-

Causality: Set up three conditions for each compound to ensure data integrity:

-

Test Condition: Compound + Microsomes + NADPH. This measures total enzymatic degradation.

-

Negative Control 1 (-NADPH): Compound + Microsomes (No NADPH). This measures cofactor-independent degradation (e.g., by esterases) or chemical instability. The reaction is initiated with a buffer instead of NADPH.

-

Negative Control 2 (-Enzyme): Compound + NADPH (No Microsomes). This measures cofactor-dependent chemical instability. Heat-inactivated microsomes can be used instead of just buffer.

-

-

Add the appropriate volumes of buffer and diluted microsomes to each well.

-

Add the test compound working solution to each well.

-

-

Reaction Initiation and Sampling:

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH solution to all wells (except the -NADPH control, to which buffer is added). This is your T=0 reference point for quenching.

-

Immediately quench the T=0 plate by adding 2-3 volumes of cold ACN with internal standard.

-

Continue incubating the remaining plates. At subsequent time points (e.g., 5, 15, 30, 45 minutes), quench the reaction in the respective plates.[13]

-

-

Sample Processing and Analysis:

-

Seal and centrifuge the quenched plates (e.g., at 3000g for 15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound. The peak area ratio of the analyte to the internal standard is used for quantification.

-

Data Analysis and Interpretation

The data from the LC-MS/MS is used to calculate key parameters that define metabolic stability.

-

Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant.

-

Slope (k) = (ln(C₂) - ln(C₁)) / (t₂ - t₁)

-

Half-life (t½) = 0.693 / |k|

-

-

Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance capacity of the liver for the compound, normalized to the amount of microsomal protein.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Data Presentation and Structure-Metabolism Relationships (SMR)

Clear presentation of metabolic stability data is essential for making informed decisions in a drug discovery program.

Comparative Stability Data

The impact of 3-fluoro substitution is best illustrated through a direct comparison with the non-fluorinated parent compound.

| Compound ID | Structure | HLM Half-Life (t½, min) | HLM CLint (µL/min/mg) |

| Parent-01 | Pyridine-R | 12 | 115.5 |

| 3F-Parent-01 | 3-Fluoro-Pyridine-R | > 60 | < 23.1 |

| Control | Verapamil | 15 | 92.4 |

Table 1: Example in vitro metabolic stability data in Human Liver Microsomes (HLM). The introduction of a 3-fluoro substituent significantly increases the half-life and reduces the intrinsic clearance, indicating enhanced metabolic stability.

Visualizing the SMR Logic

The decision to use a 3-fluoro-pyridine moiety is based on a clear cause-and-effect relationship between chemical structure and metabolic fate.

Caption: Logical flow from chemical structure to the desired metabolic outcome.

Conclusion and Forward Outlook

The incorporation of a fluorine atom at the 3-position of a pyridine ring is a validated and highly effective strategy for enhancing metabolic stability. This improvement stems from fundamental physical organic principles, primarily the potent electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards oxidative metabolism by CYP450 enzymes.[8][16] This guide has detailed the core metabolic pathways, provided a robust, self-validating protocol for the in vitro assessment of stability using liver microsomes, and elucidated the causal logic connecting structure to function.

For drug development professionals, a thorough understanding of these principles and methodologies is not merely academic; it is a prerequisite for the rational design of drug candidates with optimized pharmacokinetic profiles. By systematically applying these concepts, research teams can more efficiently navigate the complex landscape of drug metabolism, reducing attrition and accelerating the delivery of safer, more effective medicines.

References

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed.[Link]

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health (NIH).[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Scilit.[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH).[Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Medium.[Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.[Link]

-

Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH).[Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.[Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH).[Link]

-

Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH).[Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.[Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH).[Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.[Link]

-

Bioanalytical method development for quantification of trifluridine with its metabolites and tipiracil in spiked human plasma by solid-phase extraction (SPE) and HPLC with PDA detection. ResearchGate.[Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

-

Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. ResearchGate.[Link]

-

Microsomal Stability Assay. Creative Bioarray.[Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Scilit [scilit.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-4-iodopyridin-2-amine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 3-fluoro-4-iodopyridin-2-amine. This document offers a detailed protocol, explains the scientific rationale behind the experimental design, and provides the necessary safety and handling information to ensure a successful and safe reaction.

Introduction: The Significance of N-Aryl Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an aryl or heteroaryl group at the nitrogen atom of an aminopyridine can significantly modulate its biological activity. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C–N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][2] This protocol focuses on the challenging, yet synthetically valuable, substrate 3-fluoro-4-iodopyridin-2-amine, demonstrating a reliable method for its arylation.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3-fluoro-4-iodopyridin-2-amine), forming a Pd(II) complex.[3][4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Experimental Protocol: Arylation of 3-Fluoro-4-iodopyridin-2-amine

This protocol is adapted from established procedures for the amination of halo-aminopyridines and provides a robust starting point for the arylation of 3-fluoro-4-iodopyridin-2-amine.[1]

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 3-Fluoro-4-iodopyridin-2-amine | ≥97% | Commercially Available | Store under inert atmosphere, away from light. |

| Aryl Amine | Various | Commercially Available | Purify if necessary by standard methods. |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% | Commercially Available | Handle in a fume hood.[5][6][7] |

| Xantphos | ≥98% | Commercially Available | Air-stable, but store under inert gas for long-term storage.[8][9] |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic, store in a desiccator.[10][11][12][13][14] |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent.[15][16][17][18] |

| Schlenk tube or reaction vial with screw cap and septum | - | - | Must be oven-dried before use. |

| Magnetic stirrer and stir bar | - | - | - |

| Inert gas supply (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |

| Standard laboratory glassware for workup and purification | - | - | - |

| Silica gel for column chromatography | - | - | - |

Step-by-Step Protocol

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

reagent_prep [label="Reagent Preparation\nand Inerting"]; reaction_setup [label="Reaction Setup"]; reaction_execution [label="Reaction Execution\n(Heating)"]; workup [label="Aqueous Workup"]; purification [label="Column Chromatography"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent_prep -> reaction_setup; reaction_setup -> reaction_execution; reaction_execution -> workup; workup -> purification; purification -> product; } Experimental Workflow for Buchwald-Hartwig Amination

-

Reaction Setup:

-

To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 3-fluoro-4-iodopyridin-2-amine (1.0 mmol, 1.0 equiv).

-

Add the desired aryl amine (1.2 mmol, 1.2 equiv).

-

Add cesium carbonate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst premix by adding palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to 1 mL of anhydrous 1,4-dioxane. Stir for 5 minutes until a homogeneous solution is formed.

-

Add the catalyst premix to the reaction vessel containing the substrates and base.

-

Add an additional 4 mL of anhydrous 1,4-dioxane to the reaction mixture.

-

-

Inerting the Reaction Mixture:

-

Seal the reaction vessel with a septum-fitted screw cap.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[19]

-

-

Reaction Execution:

-

Place the reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup Procedure:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated 3-fluoro-pyridin-2-amine.

-

Rationale for Experimental Choices

-

Catalyst System: Palladium(II) acetate is a common and cost-effective palladium precursor.[5] Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective for C-N cross-coupling reactions, particularly with challenging substrates.[8][9] The use of a pre-formed catalyst or a pre-catalyst can also be considered for improved efficiency and reproducibility.[1]

-

Base Selection: Cesium carbonate is a moderately strong inorganic base that is well-suited for this transformation. It exhibits good solubility in many organic solvents and is generally compatible with a wide range of functional groups.[4][10] Stronger bases like sodium tert-butoxide can also be effective but may not be compatible with base-sensitive functional groups.[20]

-

Solvent Choice: 1,4-Dioxane is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve a wide range of organic substrates and palladium complexes.[21] Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[4] Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.

-

3-Fluoro-4-iodopyridin-2-amine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Palladium(II) Acetate: May cause an allergic skin reaction and causes serious eye damage. Very toxic to aquatic life with long-lasting effects.[5][6][7][22][23]

-

Xantphos: May cause skin, eye, and respiratory irritation.

-

Cesium Carbonate: Causes serious eye damage and is suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[10][11][12][13][14]

-

1,4-Dioxane: Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. Suspected of causing cancer. May form explosive peroxides.[15][16][17][18]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous conditions and a properly inerted atmosphere. Use freshly opened or purified reagents. Consider using a palladium pre-catalyst. |

| Insufficiently strong base | If the aryl amine is particularly electron-deficient, a stronger base like sodium tert-butoxide or LHMDS may be required.[4] | |

| Low reaction temperature | Increase the reaction temperature, but be mindful of potential substrate or product decomposition. | |

| Formation of side products (e.g., hydrodehalogenation) | Catalyst deactivation or side reactions | Optimize the ligand-to-palladium ratio. Ensure the purity of the starting materials. |

| Difficulty in purification | Co-eluting impurities | Optimize the chromatography conditions (e.g., different solvent system, different stationary phase). Consider recrystallization if the product is a solid. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-arylated 3-fluoro-4-iodopyridin-2-amine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to strict anhydrous and inert reaction conditions, researchers can achieve high yields of these valuable compounds. This protocol provides a solid foundation for further exploration and optimization in the synthesis of novel aminopyridine-based molecules for drug discovery and development.

References

-

Buchwald–Hartwig amination - Wikipedia. (2023, December 29). Retrieved February 7, 2024, from [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). YouTube. Retrieved February 7, 2024, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

- Cárdenas, P., & Goss, R. J. M. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-Portal.org.

- Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Safety Data Sheet: Xantphos - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Safety Data Sheet: Cesium carbonate - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Safety Data Sheet: Xantphos - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

-

3-Fluoro-4-iodopyridin-2-amine | C5H4FIN2 | CID 51034458 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

-

Safety Data Sheet: 1,4-Dioxane - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

-

SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface - NBU-IR. (n.d.). Retrieved February 7, 2024, from [Link]

-

Safety Data Sheet: Caesium carbonate - Chemos GmbH&Co.KG. (n.d.). Retrieved February 7, 2024, from [Link]

-

Author's personal copy Ligand-free Cu 2 O-catalyzed cross coupling of nitrogen heterocycles with iodopyridines - ResearchGate. (2019, June 23). Retrieved February 7, 2024, from [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 7, 2024, from [Link]

-

MATERIAL SAFETY DATA SHEET - PALLADIUM ACETATE (48% Pd). (n.d.). Retrieved February 7, 2024, from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 123–126. [Link]

- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 7, 2024, from [Link]

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. youtube.com [youtube.com]

- 20. ir.nbu.ac.in [ir.nbu.ac.in]

- 21. uwindsor.ca [uwindsor.ca]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 23. aksci.com [aksci.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-iodopyridin-2-amine

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core hinge-binding motif in a multitude of kinase inhibitors. The strategic functionalization of this scaffold is paramount for achieving potency, selectivity, and desirable pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Fluoro-4-iodopyridin-2-amine , a versatile and highly valuable building block for the construction of novel kinase inhibitors. We will explore the causality behind key synthetic transformations, provide field-proven, step-by-step protocols for palladium-catalyzed cross-coupling reactions, and present data in a clear, actionable format.

Introduction: The Strategic Advantage of the 3-Fluoro-4-iodopyridin-2-amine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer therapy.[2] The 3-Fluoro-4-iodopyridin-2-amine building block offers a trifecta of chemical handles that are ideally suited for elaborating a kinase inhibitor scaffold.

-

The 2-Amino Group: This primary amine is crucial for establishing key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.

-

The 4-Iodo Group: As a heavy halogen, iodine provides an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. This position is solvent-exposed in many kinase binding pockets, making it an ideal vector for introducing diverse chemical moieties to enhance potency and modulate selectivity.

-

The 3-Fluoro Group: The strategic placement of a fluorine atom can have profound effects. It can modulate the pKa of the adjacent 2-amino group, potentially strengthening the hinge-binding interaction. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, critical parameters in drug design.[3]

Caption: Strategic value of the 3-Fluoro-4-iodopyridin-2-amine building block.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The iodine atom at the C4 position is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry due to their reliability, broad substrate scope, and functional group tolerance.[4]

Caption: Overview of key synthetic transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

Causality & Rationale: The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds.[5] In the context of kinase inhibitor synthesis, this reaction is employed to introduce aryl or heteroaryl fragments that can occupy hydrophobic pockets, form additional hydrogen bonds, or establish other key interactions within the kinase active site. The choice of catalyst and ligand is critical. For electron-rich aminopyridines, a sufficiently electron-rich and bulky phosphine ligand is required to facilitate the reductive elimination step, which is often rate-limiting.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-Fluoro-4-iodopyridin-2-amine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1). Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.10 equiv.).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | dppf is a robust ligand for many Suzuki couplings; PPh₃ is a classic choice.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid and facilitates the transmetalation step. |

| Solvent | Dioxane/H₂O, DME/H₂O | Aqueous mixtures are common and effective for dissolving the inorganic base. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

Sonogashira Coupling: Installation of Alkynyl Linkers

Causality & Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a rigid alkynyl linker.[7] This is a powerful strategy for probing deeper, narrow pockets within the kinase active site or for use as a handle for subsequent "click chemistry" functionalization. The reaction co-utilizes palladium and copper(I) catalysts. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt activates the terminal alkyne.[8]

Protocol: General Procedure for Sonogashira Coupling

-

Reagent Preparation: To a dry Schlenk flask, add 3-Fluoro-4-iodopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add a degassed anhydrous solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.3 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective pre-catalyst for Sonogashira reactions.[8] |

| Copper(I) Co-catalyst | CuI | Activates the alkyne C-H bond for transmetalation. |

| Base | TEA, DIPA | Acts as both a base to deprotonate the alkyne and a solvent. |

| Solvent | THF, DMF | Anhydrous conditions are preferred to prevent side reactions. |

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

Causality & Rationale: The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[6] This reaction is particularly relevant for creating kinase inhibitors where a secondary amine linker connects the core pyridine to another aromatic system. The presence of the free 2-amino group on the substrate can be challenging, as it can potentially coordinate to the palladium center and inhibit catalysis. Therefore, careful selection of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base is essential to promote the desired C-N coupling at the C4 position.[9]

Protocol: General Procedure for Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig amination.

-

Reagent Preparation: In a glovebox or under a strong flow of inert gas, add 3-Fluoro-4-iodopyridin-2-amine (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.) to a dry reaction tube.

-

Catalyst Addition: Add the palladium pre-catalyst and ligand, for example, a G3 or G4 Buchwald precatalyst (e.g., RuPhos Pd G3) (0.01-0.05 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube tightly and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction for the disappearance of starting material by LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Case Study: Synthetic Approach to Brigatinib and Ceritinib Analogs

The 2-aminopyrimidine and 2-aminopyridine cores are central to many approved kinase inhibitors. For instance, Brigatinib (an ALK/EGFR inhibitor) and Ceritinib (an ALK inhibitor) feature complex structures built upon such scaffolds.[10][11] While their industrial syntheses may use different starting materials, 3-Fluoro-4-iodopyridin-2-amine serves as an excellent starting point for generating novel analogs for structure-activity relationship (SAR) studies.[12][13]

A plausible laboratory-scale synthesis of a core intermediate for these analogs could involve a Buchwald-Hartwig amination to install the key aniline fragment, followed by subsequent functionalization.

Safety and Handling

-

3-Fluoro-4-iodopyridin-2-amine: This compound is irritating to the eyes, respiratory system, and skin.[14] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.[14]

-

Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care, minimizing waste.

-

Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Anhydrous and degassed solvents are often required. Take appropriate precautions for flammable solvents like THF, Dioxane, and Toluene.

Conclusion

3-Fluoro-4-iodopyridin-2-amine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for the systematic and efficient exploration of chemical space through robust palladium-catalyzed cross-coupling reactions. The protocols and rationale detailed in this guide provide a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering the next generation of targeted therapeutics.

References

-

Klüter, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

-

Pevarello, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Retrieved from [Link]

-

Berwick, M. R., et al. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). CN113024454A - Synthesis method of brigatinib intermediate.

-

Z-H. M., et al. (2015). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PMC - PubMed Central. Retrieved from [Link]

- Patsnap. (2020). Preparation method of ALK inhibitor Brigatinib.

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Retrieved from [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Retrieved from [Link]

-

Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. PubMed. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN111138492A - Preparation method of ALK inhibitor brigatinib.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Mittal, S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. PMC. Retrieved from [Link]

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

-

Singh, M., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Application Notes & Protocols: Strategic Protection of 2-Amino-3-fluoro-4-iodopyridine for Advanced Synthetic Applications

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

The 2-amino-3-fluoro-4-iodopyridine scaffold is a highly valuable building block in contemporary drug discovery and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, a bioisosteric fluorine atom, and a versatile iodine handle for cross-coupling reactions—offers a rich platform for molecular elaboration. However, the inherent reactivity of the 2-amino group presents a significant challenge, often leading to undesired side reactions and complicating synthetic pathways aimed at modifying the C4-position.[1][2]

To unlock the full synthetic potential of this scaffold, a robust and strategic protection of the amino group is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective protecting group strategies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of common protecting groups, enabling chemists to confidently navigate the synthesis of complex derivatives.

The Molecular Challenge: Understanding the Substrate's Reactivity

The synthetic utility of 2-amino-3-fluoro-4-iodopyridine is dictated by the electronic interplay of its substituents. The 2-amino group is a potent nucleophile and can readily react with electrophiles or coordinate to metal catalysts intended for C-I bond activation.[1] The pyridine ring itself is electron-deficient, which influences the reactivity of all attached groups. The primary challenge is to temporarily mask the amino group's reactivity to allow for selective functionalization at the C4-iodo position, most commonly via palladium-catalyzed cross-coupling reactions.[3][4]

An ideal protecting group for this substrate must satisfy several critical criteria:

-

Robust Stability: It must remain intact under the conditions of C4-functionalization (e.g., Pd-catalysis, basic conditions, organometallic reagents).

-

Orthogonal Removal: It must be cleavable under mild conditions that do not disturb the newly installed C4-substituent or other sensitive functionalities.[5][6][7]

-

High-Yielding Transformations: Both the protection and deprotection steps should proceed with high efficiency and selectivity.

-

Inertness to Directed Metallation: The protecting group should not direct organolithium reagents to deprotonate the adjacent C3 position, which could lead to unwanted side products.[8]

Below is a logical workflow for selecting an appropriate protecting group strategy.

Comparative Analysis of Key Protecting Groups

The choice of protecting group is dictated by the planned synthetic route. The tert-Butoxycarbonyl (Boc) group is often the superior choice for its balance of stability and mild cleavage conditions. However, silyl-based protectors offer a valuable orthogonal option.

| Protecting Group | Structure | Protection Conditions | Stability Profile | Deprotection Conditions | Orthogonality & Remarks |

| Boc | -(C=O)O-tBu | (Boc)₂O, Base (DMAP, TEA, or NaHMDS), THF or DCM | Stable to base, nucleophiles, and hydrogenolysis. Labile to strong acid. | Mild Acid: TFA in DCM; HCl in Dioxane/MeOH.[9][10] | Excellent. Orthogonal to most Pd-catalyzed couplings. The standard choice for general applications. |

| Cbz | -(C=O)OCH₂Ph | Cbz-Cl, Base, THF/H₂O | Stable to acid and mild base. | H₂, Pd/C (Hydrogenolysis) | Poor. Hydrogenolysis conditions risk de-iodination of the C4 position. Not recommended for this substrate. |

| TBDMS | -Si(CH₃)₂(tBu) | TBDMS-Cl, Imidazole, DMF | Stable to base and many organometallics. Labile to acid and fluoride. | Fluoride source (TBAF) in THF; Mild acid.[11][12] | Good. Offers an alternative to Boc. Useful if acid-sensitive groups are present or if fluoride-labile groups are absent. |

| Pivaloyl (Piv) | -(C=O)-tBu | Piv-Cl, Base | Very robust. Stable to a wide range of acidic and basic conditions. | Harsh: Strong base (KOH/MeOH, reflux) or strong acid. | Poor. Lacks orthogonality. Cleavage conditions are too harsh for many complex molecules. |

Recommended Protocols and Methodologies

Based on extensive analysis, the Boc group represents the most reliable and versatile protecting group for 2-amino-3-fluoro-4-iodopyridine.

Protocol 1: N-Boc Protection of 2-Amino-3-fluoro-4-iodopyridine

This protocol describes the efficient protection of the 2-amino group using di-tert-butyl dicarbonate. The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) ensures rapid and complete formation of the carbamate at low temperatures.

Rationale: The electron-deficient nature of the aminopyridine can render the amino group less reactive than typical anilines. Standard conditions with weaker bases like triethylamine may be sluggish or incomplete.[13] NaHMDS deprotonates the amine, creating a highly nucleophilic amide that rapidly reacts with (Boc)₂O, driving the reaction to completion.

Materials:

-

2-Amino-3-fluoro-4-iodopyridine

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or N₂), add 2-amino-3-fluoro-4-iodopyridine (1.0 eq).

-

Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. The solution may change color. Stir for an additional 20 minutes at 0 °C.

-

In a separate flask, dissolve (Boc)₂O (1.2 eq) in a small amount of anhydrous THF.

-

Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

-

Separate the layers. Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-Boc protected product.

Protocol 2: Downstream Application - Suzuki Coupling

This protocol demonstrates the utility of the Boc-protected intermediate in a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation.

Rationale: With the amino group masked, the palladium catalyst can selectively activate the C4-I bond for oxidative addition, initiating the catalytic cycle without interference from the nitrogen nucleophile. The Boc group is stable to the basic conditions (e.g., K₂CO₃ or Cs₂CO₃) typically required for the Suzuki reaction.[14][15]

Materials:

-

tert-butyl (3-fluoro-4-iodopyridin-2-yl)carbamate (from Protocol 1)

-

Arylboronic acid or ester (1.2 eq)

-

Pd(PPh₃)₄ or other suitable Pd catalyst/ligand system (e.g., Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Standard Suzuki reaction setup (reflux condenser, inert atmosphere)

Procedure:

-

In a reaction vessel, combine the Boc-protected starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).

-

Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water.

-

Separate the layers, and extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the coupled product.

Protocol 3: N-Boc Deprotection

This final step removes the Boc group to reveal the desired functionalized 2-aminopyridine derivative.

Rationale: The Boc group is a carbamate that is readily hydrolyzed under acidic conditions.[10][16] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, highly effective method that proceeds quickly at room temperature. The volatile byproducts (isobutylene and CO₂) are easily removed.

Materials:

-

Boc-protected, C4-functionalized pyridine (from Protocol 2)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

-

Add TFA (5-10 equivalents, often a 10-25% v/v solution of TFA in DCM is used).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in EtOAc or DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

-

Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

The overall synthetic workflow is summarized below.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from 2-amino-3-fluoro-4-iodopyridine. The tert-butoxycarbonyl (Boc) group stands out as the premier choice, offering a robust shield for the amino functionality that is orthogonal to the most common and powerful C-C and C-N bond-forming reactions. The detailed protocols provided herein serve as a validated starting point for researchers to confidently and efficiently access a wide array of novel chemical entities for drug discovery and beyond.

References

-

CN102936220B - BOC protection method for aminopyridine - Google Patents.

-

CN102936220A - BOC protection method for aminopyridine - Google Patents.

-

Dual protection of amino functions involving Boc - RSC Publishing.

-

A Comparative Analysis of Protecting Groups for Aminopyridines - Benchchem.

-

Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable.

-

Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF - ResearchGate.

-

Protecting Groups - chem.iitb.ac.in.

-

“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development - Journal of Nuclear Medicine.

-

CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.

-

23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts.

-

Protective Groups - Organic Chemistry Portal.

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines - ResearchGate.

-

Amine Protection / Deprotection - Fisher Scientific.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

Double BOC protection selective removal method - Suzhou Highfine Biotech.

-

Reactivity of 2-amino-3-cyanopyridines. | Download Scientific Diagram - ResearchGate.

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.

-

Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Royal Society of Chemistry.

-

Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate.

-

2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem - NIH.

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed.

-

Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering - PMC - PubMed Central.

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.

-

Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview - YouTube.

-

Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing).

-

US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.

-

Silyl group deprotection by TBAF solution - YouTube.

-

Selecting Orthogonal Building Blocks - Sigma-Aldrich.

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC - NIH.

-

2-Amino-3-iodopyridine 104830-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

1.2 Deprotection: The Concept of Orthogonal Sets .

-

ChemInform Abstract: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - Sci-Hub.

-

Easy Access to 2-Aminopyridines - GalChimia.

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds .

-

16: Silylethers - Chemistry LibreTexts.

-

Silyl Groups - Gelest Technical Library.

-

Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI.

-

Pd-EnCatTM TPP30 as a Catalyst for the Generation of Highly Functionalized Aryl- and Alkenyl-Substituted Acetylenes - Baxendale Group.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. Sci-Hub. ChemInform Abstract: Palladium‐Catalyzed Cross‐Coupling Reactions of Perfluoro Organic Compounds / ChemInform, 2015 [sci-hub.box]

- 15. researchgate.net [researchgate.net]

- 16. Double BOC protection selective removal method [en.highfine.com]

Troubleshooting & Optimization

solving solubility issues of 3-Fluoro-4-iodopyridin-2-amine in water

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Fluoro-4-iodopyridin-2-amine in aqueous media. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered during laboratory work.

Understanding the Solubility Profile of 3-Fluoro-4-iodopyridin-2-amine

3-Fluoro-4-iodopyridin-2-amine is a halogenated pyridine derivative with a complex solubility profile. Its molecular structure, featuring a basic amino group and electron-withdrawing fluoro and iodo substituents, dictates its physicochemical properties. The pyridine nitrogen and the 2-amino group are potential sites for protonation, which can be exploited to enhance aqueous solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₄FIN₂ | PubChem CID: 51034458[1] |

| Molecular Weight | 238.00 g/mol | PubChem CID: 51034458[1] |

| Calculated logP | 1.3 | PubChem CID: 51034458[1] |

| Estimated pKa | ~2.0 - 4.0 | See explanation below |

| Aqueous Solubility | Poor | Inferred from analogs[2][3][4] |

pKa Estimation and its Implication for Solubility:

This estimated pKa is critical for devising a pH-adjustment strategy to improve solubility. At a pH below its pKa, the molecule will be predominantly protonated, leading to a significant increase in its aqueous solubility.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues related to the solubility of 3-Fluoro-4-iodopyridin-2-amine.